molecular formula C8H10Cl2FNO2S B2354253 2-((4-Chlorophenyl)amino)ethanesulfonyl fluoride hydrochloride CAS No. 316806-50-5

2-((4-Chlorophenyl)amino)ethanesulfonyl fluoride hydrochloride

Cat. No.: B2354253
CAS No.: 316806-50-5
M. Wt: 274.13
InChI Key: WTQAFCXXXSKOTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)amino)ethanesulfonyl fluoride hydrochloride typically involves the reaction of 4-chloroaniline with ethanesulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The product is then purified through crystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is often subjected to rigorous quality control measures to meet the standards required for research applications .

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenyl)amino)ethanesulfonyl fluoride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The compound exerts its effects by irreversibly binding to the active site of serine proteases. This binding inhibits the enzyme’s activity by preventing substrate access to the catalytic site. The molecular target of this compound is the serine residue in the active site of the protease, which forms a covalent bond with the sulfonyl fluoride group . This interaction disrupts the enzyme’s normal function and effectively inhibits its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Chlorophenyl)amino)ethanesulfonyl fluoride hydrochloride is unique due to its lower toxicity and higher water solubility compared to PMSF and DFP. These properties make it a safer and more effective choice for use in biochemical and medical research .

Properties

IUPAC Name

2-(4-chloroanilino)ethanesulfonyl fluoride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO2S.ClH/c9-7-1-3-8(4-2-7)11-5-6-14(10,12)13;/h1-4,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQAFCXXXSKOTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCS(=O)(=O)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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